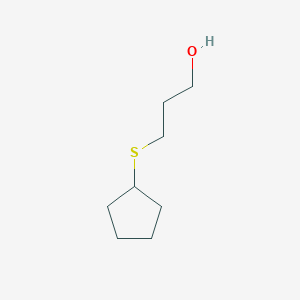










|
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([SH:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.Br[CH2:10][CH2:11][CH2:12][OH:13].O>CN(C=O)C.C(OCC)C>[CH:3]1([S:8][CH2:10][CH2:11][CH2:12][OH:13])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)S
|
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with diethyl ether (2×50 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic solutions were washed with water (100 ml) and brine (100 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to leave a yellow oil, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography on silica eluting with cyclohexane-EtOAc (3:1)
|
|
Type
|
TEMPERATURE
|
|
Details
|
increasing to (1:1)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)SCCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.18 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |